molecular formula C19H19ClN2O3 B2755346 N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-40-9

N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2755346
CAS No.: 852155-40-9
M. Wt: 358.82
InChI Key: AXUMMKSPFJQFET-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a chlorophenyl group, a methoxy group, and a pyrrolidin-1-ylmethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-chlorophenylamine: This can be achieved through the chlorination of aniline.

    Formation of 3-chlorophenyl isocyanate: This intermediate is prepared by reacting 3-chlorophenylamine with phosgene.

    Synthesis of 3-methoxybenzoyl chloride: This involves the reaction of 3-methoxybenzoic acid with thionyl chloride.

    Coupling Reaction: The final step involves the reaction of 3-chlorophenyl isocyanate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of N-(3-chlorophenyl)-3-methoxy-N-[(2-hydroxypyrrolidin-1-yl)methyl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-3-methoxybenzamide: Lacks the pyrrolidinone ring, which may affect its biological activity.

    N-(3-chlorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide: Lacks the methoxy group, potentially altering its chemical reactivity and interactions.

    3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide: Lacks the chlorophenyl group, which may influence its overall properties.

Uniqueness

N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl, methoxy, and pyrrolidinone groups allows for diverse interactions and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-25-17-8-2-5-14(11-17)19(24)22(13-21-10-4-9-18(21)23)16-7-3-6-15(20)12-16/h2-3,5-8,11-12H,4,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUMMKSPFJQFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CN2CCCC2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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